Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)8-7(11)6-5(14-8)3-2-4-10-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMSZOTZTGCYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234770 | |
| Record name | Methyl 3-hydroxyfuro(3,2-b)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85567-43-7 | |
| Record name | Methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85567-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxyfuro(3,2-b)pyridine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085567437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxyfuro(3,2-b)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Friedlander Condensation for Furo[3,2-b]pyridine Formation
The Friedlander reaction between 3-amino-2-formylfuran (43 ) and pyruvic acid has been employed to construct the furo[3,2-b]pyridine scaffold. Subsequent decarboxylation yields the parent structure, which can be functionalized at the 2-position. For methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate, hydroxymethylation at the 3-position precedes oxidation to a carbonyl group. Condensation with diethyl bromomalonate introduces the ester functionality, followed by hydrolysis and decarboxylation to yield the 3-hydroxy derivative.
Key Steps :
High-Vacuum Pyrolysis of O-Methyloxime Precursors
A one-step synthesis of the furopyridine core involves pyrolysis of O-methyloxime derivatives. For example, conjugated furylaldehyde O-methyloxime (45 ) undergoes thermal rearrangement at 650°C under vacuum (0.01–0.001 Torr) to yield furo[3,2-b]pyridine (1b ) in 90% yield. Introducing a hydroxyl group requires subsequent oxidation or hydrolysis.
Limitations :
- High temperatures may degrade sensitive functional groups.
- Post-synthetic oxidation steps are necessary to introduce the 3-hydroxy group.
Functionalization of Preformed Furopyridine Cores
Bromination and Hydroxylation at the 3-Position
Direct bromination of furo[3,2-b]pyridine-2-carboxylates using bromine in acetic acid introduces a bromine atom at the 3-position. Subsequent hydrolysis with aqueous KOH replaces bromine with a hydroxyl group.
Example :
Lithiation and Electrophilic Trapping
Lithiation at the 3-position using n-BuLi followed by quenching with electrophiles (e.g., oxygen, trimethylborate) enables hydroxyl group installation.
Procedure :
- Lithiation of methyl furo[3,2-b]pyridine-2-carboxylate (1b ) at −78°C in THF.
- Trapping with B(OMe)₃ and oxidative workup (H₂O₂) yields 3-hydroxy derivative.
Yield : 60–70%.
Direct Synthesis via Multicomponent Reactions
Cu-Catalyzed Cyclization of Enaminones
A copper-catalyzed cyclization strategy assembles the furopyridine core and installs substituents in one pot. For example, reacting ethyl 3-aminofuran-2-carboxylate with methyl propiolate in the presence of CuI/PPh₃ forms the fused ring system.
Conditions :
Comparison of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Limitations |
|---|---|---|---|---|
| Friedlander Condensation | 3-Amino-2-formylfuran | Cyclization, decarboxylation | 65–75 | Multi-step, harsh conditions |
| High-Vacuum Pyrolysis | O-Methyloxime derivative | Thermal rearrangement | 90 | Specialized equipment required |
| Bromination/Hydrolysis | Preformed furopyridine | Electrophilic substitution | 78 | Risk of over-bromination |
| Lithiation | Parent furopyridine | Low-temperature lithiation | 60–70 | Sensitivity to moisture/air |
| Cu-Catalyzed Cyclization | Enaminones | One-pot cyclization | 55–65 | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the furan or pyridine rings .
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation: The hydroxyl group can be oxidized to form carbonyl derivatives.
- Reduction: It can be reduced to produce different derivatives.
- Substitution Reactions: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Major Products Formed | Common Reagents Used |
|---|---|---|
| Oxidation | Ketone or aldehyde derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Alcohol derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Various substituted derivatives | Halogens, alkylating agents |
Biological Applications
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits potential biological activities. It has been studied for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Case Study: Antimicrobial Activity
A study explored the compound's efficacy against various bacterial strains. Results demonstrated significant inhibition of bacterial growth at certain concentrations, suggesting its potential use as an antimicrobial agent.
Medicinal Applications
Therapeutic Potential
Ongoing research is investigating the compound's potential as a therapeutic agent for various diseases. Its mechanism of action involves interactions with specific molecular targets, which may modulate the activity of enzymes and receptors.
Table 2: Therapeutic Applications and Mechanisms of Action
Industrial Applications
Material Development
In industrial settings, this compound is utilized in developing new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating specialty chemicals.
Analytical Applications
Separation Techniques
The compound can be analyzed using advanced techniques such as High-Performance Liquid Chromatography (HPLC). A specific method involves using acetonitrile and water as solvents to separate the compound efficiently.
Table 3: HPLC Method for Analyzing this compound
| Column Type | Mobile Phase Composition | Application |
|---|---|---|
| Newcrom R1 HPLC | Acetonitrile, water (with phosphoric acid) | Isolation of impurities |
Mechanism of Action
The mechanism of action of Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fused ring system allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-b]pyridine Derivatives
Key comparisons include:
Key Findings on Thieno Derivatives:
- Compound 2e (methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate) demonstrated potent activity against triple-negative breast cancer (TNBC) via cell cycle arrest (G₀/G₁ phase) and reduced proliferation .
- Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates showed apoptosis induction in NCI-H460 cells, with para-methoxyphenyl substituents being most effective .
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
This ethyl ester analog (CAS 107095-99-8) shares structural similarity but differs in ester group lipophilicity.
Pyrido-Thienopyrimidinones
Tetracyclic compounds derived from 3-aminothieno[3,2-b]pyridine-2-carboxylate (e.g., pyrido[1,2-a]thieno[3,2-d]pyrimidinones) exhibit diverse bioactivity. Metal-free synthesis routes highlight scalability advantages compared to furo analogs, which lack documented synthetic optimization .
Mechanistic and Pharmacological Insights
- Substituent Optimization: In thieno derivatives, para-substituted aryl groups (e.g., p-tolyl in 2e) enhance antitumor activity, suggesting similar structure-activity relationships (SAR) may apply to furo compounds .
- Toxicity Gaps: No data exist on the hepatotoxicity or genotoxicity of this compound, unlike its thieno counterparts, which show selective toxicity toward cancer cells .
Biological Activity
Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₉N₁O₃
- Molecular Weight : 179.17 g/mol
- Structure : The compound features a furo-pyridine framework, which is significant for its biological interactions.
Biological Activity
This compound exhibits a range of biological activities, primarily through its interaction with various enzymes and receptors.
Enzyme Inhibition
- Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CAMKK2)
- ERK5 Inhibition
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Oral Bioavailability : Approximately 42% in mouse models.
- Clearance Rate : 14 mL/min/kg.
- Volume of Distribution (Vd) : 0.6 L/kg.
- Half-life (t₁/₂) : 80 minutes .
Study on Anticancer Activity
A recent study investigated the anticancer properties of this compound in HeLa cells. The results showed that the compound inhibited cell proliferation with an IC₅₀ value of 77 ± 4 nM after 72 hours of treatment. This suggests potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds revealed that this compound exhibited superior selectivity and potency against CAMKK2 compared to other inhibitors like GSK650394 .
The mechanism by which this compound exerts its biological effects involves:
- Binding to the ATP-binding site of target kinases.
- Inducing conformational changes that inhibit kinase activity.
- Modulating downstream signaling pathways related to cell growth and metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
